Methyl 3-{[2-({2-[(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate
Description
Methyl 3-{[2-({2-[(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate is a thiophene-based derivative characterized by a methyl ester group at the 2-position of the thiophene ring and a complex sulfanyl-acetylamino substituent network. Its molecular formula is C₂₃H₁₈F₃N₂O₅S₃, with a molecular weight of 564.59 g/mol (CAS: 477869-07-1) . The compound features a 3-(trifluoromethyl)phenyl moiety linked via sulfanyl and acetyl groups to the thiophene core, which may enhance its electronic properties and biological interactions due to the electron-withdrawing trifluoromethyl group .
Synthesis routes for analogous thiophene carboxylates involve coupling thioglycolic acid with aminothiophene precursors under inert conditions, as demonstrated in the preparation of methyl 3-[(sulfanylacetyl)amino]thiophene-2-carboxylate at 130°C . Such methods highlight the reactivity of thiophene amines in forming stable sulfanyl-acetamide linkages, critical for this compound’s structural integrity.
Properties
IUPAC Name |
methyl 3-[[2-[2-[[2-[3-(trifluoromethyl)phenyl]sulfanylacetyl]amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O4S3/c1-32-22(31)21-17(9-10-33-21)28-20(30)13-35-18-8-3-2-7-16(18)27-19(29)12-34-15-6-4-5-14(11-15)23(24,25)26/h2-11H,12-13H2,1H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKGLRMSHUXERI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NC(=O)CSC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-{[2-({2-[(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research findings.
Chemical Structure and Properties
The compound features a thiophene ring, multiple sulfanyl groups, and a trifluoromethyl phenyl moiety. Its structural complexity is indicative of potential interactions with biological targets. The molecular formula is , and it possesses significant polar character due to the presence of nitrogen and sulfur atoms.
| Property | Value |
|---|---|
| Molecular Weight | 423.47 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO, ethanol |
| LogP | Not determined |
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. In one study, a library screening identified it as a promising candidate against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a multicellular spheroid model, this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value in the low micromolar range. This suggests that the compound effectively disrupts cellular integrity and promotes cell death through apoptotic pathways .
The proposed mechanism involves:
- Inhibition of Protein Kinases: The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
- Modulation of Gene Expression: The compound may alter the expression of genes related to cell cycle regulation and apoptosis.
Table 2: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Cytotoxicity | IC50 < 10 µM | |
| Protein Kinase Inhibition | Yes |
Pharmacological Studies
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary results indicate that:
- Absorption: The compound exhibits moderate absorption rates when administered orally.
- Metabolism: It is metabolized primarily in the liver, with several metabolites identified through mass spectrometry.
- Excretion: Primarily excreted via the renal route.
Table 3: ADME Properties
| Property | Value |
|---|---|
| Bioavailability | Moderate |
| Half-life | Not determined |
| Metabolites | Identified via MS |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of thiophene carboxylates with diverse substituents influencing physicochemical and biological properties. Key analogs include:
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound increases logP (predicted: ~3.5) compared to methoxycarbonyl (logP ~2.8) or sulfonyl (logP ~2.2) analogs, favoring blood-brain barrier penetration .
- Stability : Sulfanyl-acetamide linkages (as in the target compound) are less prone to hydrolysis than sulfonamide or ester groups in analogs like metsulfuron-methyl .
Q & A
Q. How can researchers optimize the multi-step synthesis of methyl 3-{[2-({2-[(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate to improve yield and purity?
- Methodological Answer : The synthesis involves sequential amide coupling, sulfanyl group introduction, and esterification. Key parameters include:
- Temperature control : Lower temperatures (0–5°C) during amide coupling to minimize side reactions.
- Catalyst selection : Use coupling agents like HATU or EDCI for efficient activation of carboxylic acids .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .
- Purification strategies : Gradient column chromatography (e.g., hexane/ethyl acetate) for isolating intermediates, followed by recrystallization for the final product .
Q. What characterization techniques are essential for confirming the structure of this compound and its intermediates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify aromatic protons (δ 6.8–7.8 ppm), thiophene ring signals (δ 7.2–7.5 ppm), and ester carbonyl groups (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] or [M+Na]) and isotopic patterns from the trifluoromethyl group .
- Infrared Spectroscopy (IR) : Detect characteristic peaks for amide N–H (~3300 cm) and ester C=O (~1720 cm) .
Q. How can structure-activity relationships (SAR) be evaluated for this compound in early-stage drug discovery?
- Methodological Answer :
- Comparative structural analogs : Synthesize derivatives with modified sulfanyl or trifluoromethyl groups (e.g., replacing 3-(trifluoromethyl)phenyl with 4-fluorophenyl) and compare bioactivity .
- In vitro assays : Test inhibition of target enzymes (e.g., kinases or proteases) using fluorescence-based assays or SPR (surface plasmon resonance) for binding affinity .
- Computational docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions between the thiophene core and hydrophobic pockets of target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assay systems?
- Methodological Answer :
- Assay standardization : Validate activity using orthogonal assays (e.g., cell-based vs. biochemical assays) to rule out false positives .
- Metabolic stability testing : Assess compound stability in liver microsomes to determine if discrepancies arise from rapid degradation in certain systems .
- Structural analogs : Compare activity of derivatives to identify functional groups critical for bioactivity (e.g., phenylsulfonyl vs. methylsulfonyl substituents) .
Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in complex biological systems?
- Methodological Answer :
- Pull-down assays : Use biotinylated analogs to isolate binding partners from cell lysates, followed by LC-MS/MS for protein identification .
- Kinetic studies : Measure time-dependent inhibition of target enzymes to distinguish covalent vs. non-covalent binding mechanisms .
- Transcriptomic profiling : RNA-seq or qPCR to identify downstream pathways affected by the compound in treated cells .
Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) for better membrane permeability .
- Quantum mechanical calculations : Analyze electron density maps (e.g., DFT) to predict reactivity of the thiophene ring for targeted functionalization .
- Free-energy perturbation (FEP) : Simulate binding energy changes upon trifluoromethyl group substitution to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
